Phloroglucinol O-Methyl Glucuronide

Beschreibung

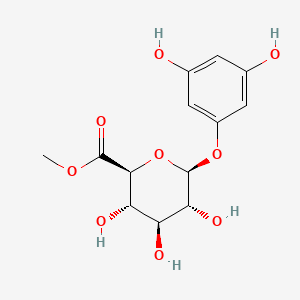

Structure

3D Structure

Eigenschaften

Molekularformel |

C13H16O9 |

|---|---|

Molekulargewicht |

316.26 g/mol |

IUPAC-Name |

methyl (2S,3S,4S,5R,6S)-6-(3,5-dihydroxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C13H16O9/c1-20-12(19)11-9(17)8(16)10(18)13(22-11)21-7-3-5(14)2-6(15)4-7/h2-4,8-11,13-18H,1H3/t8-,9-,10+,11-,13+/m0/s1 |

InChI-Schlüssel |

LRHZTRJYSOBGAE-XPORZQOISA-N |

Isomerische SMILES |

COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC(=CC(=C2)O)O)O)O)O |

Kanonische SMILES |

COC(=O)C1C(C(C(C(O1)OC2=CC(=CC(=C2)O)O)O)O)O |

Herkunft des Produkts |

United States |

Occurrence and Biogenesis of Phloroglucinol O Methyl Glucuronide

Enzymatic Pathways Leading to O-Methyl Glucuronide Formation

Role of Uridine (B1682114) 5′-Diphospho-Glucuronosyltransferases (UGTs) in Glucuronidation

Specific UGT Isoforms Involved in O-Glucuronidation of Phenols

The human UGT superfamily is divided into several families and subfamilies, with specific isoforms exhibiting preferences for certain substrates. The glucuronidation of phenols is primarily carried out by isoforms belonging to the UGT1A subfamily. nih.gov Studies have shown that UGT1A1, UGT1A6, and UGT1A9 are particularly active in metabolizing simple phenolic compounds. youtube.com While UGT1A1 and UGT1A9 are highly expressed in the liver, other isoforms like UGT1A7, UGT1A8, and UGT1A10 are predominantly found in the gastrointestinal tract, highlighting the importance of first-pass metabolism for phenolic compounds. nih.gov

| UGT Isoform | Primary Tissue Location | Substrate Notes | Reference |

|---|---|---|---|

| UGT1A1 | Liver, Intestine | Metabolizes bilirubin (B190676) and a wide range of phenols. | nih.gov |

| UGT1A6 | Liver, Kidney | Known to rapidly glucuronidate simple phenolic compounds. | nih.gov |

| UGT1A9 | Liver, Kidney | Highly active towards many phenols and drugs. | nih.gov |

| UGT1A10 | Intestine, Colon | Contributes to the first-pass metabolism of dietary phenols. | nih.gov |

Kinetic Characterization of Glucuronidation Reactions

The enzymatic process of glucuronidation is a bi-substrate reaction that requires both the aglycone (the substrate, e.g., a phenol) and the cofactor (UDPGA). nih.gov Kinetic studies suggest that UGT-mediated reactions typically follow a compulsory-order ternary mechanism. nih.govnih.gov In this model, the UGT enzyme first binds to the UDPGA cofactor, which is then followed by the binding of the aglycone substrate. nih.gov After the glucuronic acid moiety is transferred, the glucuronidated product is released, followed by the release of UDP. This ordered binding and release sequence is crucial for the catalytic cycle. The kinetics can sometimes be complex, exhibiting substrate inhibition or atypical patterns, which must be considered when studying the metabolism of specific compounds. nih.govnih.gov

The formation of the "O-methyl" portion of Phloroglucinol (B13840) O-Methyl Glucuronide likely involves catechol-O-methyltransferase (COMT), another key phase II enzyme. COMT catalyzes the transfer of a methyl group to hydroxyl groups on aromatic rings. nih.gov It is plausible that phloroglucinol is first methylated and then subsequently glucuronidated, or that the phloroglucinol glucuronide itself serves as a substrate for methylation. Studies on other polyphenols have shown that both methylation and glucuronidation are crucial metabolic pathways that can occur in tandem. nih.govnih.gov

Mechanisms of O-Methylation in Conjunction with Glucuronidation

The biotransformation of phloroglucinol into Phloroglucinol O-Methyl Glucuronide is a multi-step process involving two major Phase II metabolic reactions: methylation and glucuronidation. These pathways are crucial for the detoxification and excretion of various foreign compounds (xenobiotics) and endogenous molecules. The formation of a methylated and glucuronidated metabolite suggests a sequential enzymatic action on the phloroglucinol backbone.

Catechol-O-methyltransferase (COMT) is a critical enzyme that facilitates the transfer of a methyl group from the donor S-adenosyl-L-methionine (SAM) to a substrate. nih.gov COMT primarily acts on compounds containing a catechol structure, which is a benzene (B151609) ring with two hydroxyl groups at adjacent positions (1,2-dihydroxybenzene). nih.govgoogle.com Phloroglucinol, chemically known as 1,3,5-trihydroxybenzene, does not possess this catechol moiety. wikipedia.org

While phloroglucinol itself is not a classical substrate for COMT, the enzyme's role in the broader metabolism of related phenolic compounds is well-established. For instance, some phloroglucinol derivatives have been shown to possess inhibitory activity against COMT. google.com In the plant kingdom, specific enzymes for phloroglucinol methylation have been identified. A notable example is Phloroglucinol O-methyltransferase (POMT), discovered in Rosa chinensis, which specifically methylates phloroglucinol to produce 3,5-dihydroxyanisole. nih.gov Although POMT shares some sequence identity with mammalian COMT, it exhibits different substrate specificity and does not act on typical COMT substrates like catechols. nih.gov This highlights that while COMT is a key methylating enzyme in mammals, other transferases may be involved in the methylation of non-catechol phenols, or that metabolites of phloroglucinol could potentially become COMT substrates. The formation of an O-methylated derivative of phloroglucinol is the first critical step in the pathway leading to Phloroglucinol O-Methyl Glucuronide.

Glucuronidation is a paramount Phase II metabolic pathway that conjugates a wide array of substances with glucuronic acid, significantly increasing their water solubility and facilitating their excretion from the body via urine or bile. mdpi.comnih.govwikipedia.org This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are abundant in the liver and other tissues. nih.govwikipedia.org

The formation of Phloroglucinol O-Methyl Glucuronide necessitates both methylation and glucuronidation, which can occur as competing or sequential pathways. nih.gov Given the structure of the final compound, a sequential process is implied:

O-Methylation : Phloroglucinol is first methylated on one of its three hydroxyl groups to form a methoxy-phloroglucinol intermediate, such as 3,5-dihydroxyanisole.

Glucuronidation : This methylated intermediate then serves as a substrate for a UGT enzyme, which attaches a glucuronic acid moiety to one of the remaining free hydroxyl groups.

This interplay, where the product of one metabolic reaction becomes the substrate for another, is a common feature of xenobiotic metabolism. The efficiency and preference for either pathway are dictated by factors such as substrate affinity for the respective enzymes (methyltransferases and UGTs) and their relative abundance in the tissues where metabolism occurs. mdpi.comnih.gov

Metabolic Precursors and Their Transformation Dynamics

The direct metabolic precursor to Phloroglucinol O-Methyl Glucuronide is phloroglucinol itself. Phloroglucinol is not typically consumed directly in large amounts but is rather a key metabolic byproduct of more complex dietary compounds. csic.es

Phloroglucinol is naturally found in various plants, brown algae, and bacteria. wikipedia.org In the human diet, it is primarily derived from the microbial degradation of polyphenols in the gut. csic.es For example, flavonoids like catechin (B1668976) (found in tea and fruits) and dihydrochalcones like phloretin (B1677691) (found in apples) are broken down by enzymes from the gut microbiota, such as phloretin hydrolase, to yield phloroglucinol. wikipedia.orgcsic.es

The transformation dynamics begin with the ingestion of polyphenol-rich foods. These complex molecules travel to the colon, where the gut microbiota hydrolyze them into simpler phenolic compounds, including phloroglucinol. This microbially-produced phloroglucinol is then absorbed into the bloodstream and transported to the liver, the primary site of drug metabolism. In the liver, it undergoes the sequential Phase II reactions of O-methylation and glucuronidation, leading to the formation of metabolites like Phloroglucinol O-Methyl Glucuronide, which are then distributed for elimination.

Data Tables

Table 1: Summary of Enzymatic Pathways in Phloroglucinol O-Methyl Glucuronide Formation

| Metabolic Step | Enzyme Family | Specific Enzyme Example | Substrate | Product | Role |

| O-Methylation | Methyltransferases | Phloroglucinol O-methyltransferase (POMT) (Plant-based) | Phloroglucinol | 3,5-Dihydroxyanisole | Adds a methyl group to a hydroxyl position. |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UGTs (e.g., UGT1A family) | O-Methyl-Phloroglucinol | Phloroglucinol O-Methyl Glucuronide | Adds a glucuronic acid moiety to increase water solubility for excretion. |

Metabolism and Disposition of Phloroglucinol O Methyl Glucuronide

In Vitro Metabolic Studies Using Biological Models

In vitro models are essential tools for elucidating the metabolic pathways of xenobiotics, including the formation of glucuronide conjugates. These systems allow for the investigation of specific enzymatic reactions under controlled conditions.

Liver Microsomal Glucuronidation Studies

The liver is a primary site for drug metabolism, where a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs) catalyze the process of glucuronidation. nih.gov This reaction involves the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a substrate, thereby increasing its water solubility and facilitating its excretion. nih.gov Human liver microsomes (HLM), which are vesicles of the endoplasmic reticulum, are frequently used as an in vitro model to study hepatic glucuronidation. nih.govnih.gov

Studies using HLM have demonstrated the capacity of the liver to glucuronidate a wide array of compounds. nih.gov The activity of UGT enzymes within the microsomal membrane can be influenced by factors such as membrane disruption, a phenomenon referred to as 'latency'. helsinki.fi To overcome this, agents like the pore-forming peptide alamethicin (B1591596) are often used to achieve maximal enzyme activity in vitro. nih.govhelsinki.fi The rate of glucuronidation can vary significantly depending on the specific UGT isoforms involved and the substrate being studied. For instance, different UGT isoforms exhibit preferences for certain substrates, as seen with the glucuronidation of estradiol, acetaminophen, and morphine, which are selective probes for UGT1A1, UGT1A6, and UGT2B7, respectively. nih.gov While specific studies on Phloroglucinol (B13840) O-Methyl Glucuronide formation in HLM are not extensively detailed in the provided results, the general principles of xenobiotic glucuronidation in this system are well-established. Phloroglucinol itself is known to undergo metabolism, and its glucuronidation is a plausible and expected metabolic pathway in the liver. nih.gov

Recombinant Enzyme Systems for Conjugate Synthesis

Recombinant enzyme systems, which involve the expression of specific UGT isoforms in cell lines, provide a more targeted approach to studying glucuronidation. These systems allow researchers to identify which specific UGT enzymes are responsible for the metabolism of a particular compound. nih.gov This is a crucial step in "reaction phenotyping," which aims to determine the contribution of individual enzymes to a drug's metabolic clearance. nih.gov Regulatory bodies like the FDA and EMA now require UGT reaction phenotyping for new chemical entities if glucuronidation constitutes a significant portion (≥25%) of their total metabolism. nih.gov

The synthesis of phloroglucinol and its derivatives has been explored through various biological and chemical methods. nih.govresearchgate.net While the direct synthesis of Phloroglucinol O-Methyl Glucuronide using recombinant enzymes is not explicitly detailed in the provided search results, the technology to do so exists and is a standard part of modern drug metabolism research. Such a system would involve incubating the parent compound, a methyl ether of phloroglucinol, with a specific recombinant human UGT isoform and the cofactor UDPGA to produce the Phloroglucinol O-Methyl Glucuronide conjugate. This synthesized metabolite can then be used as a reference standard for identification and quantification in complex biological samples. artmolecule.fr

Biotransformation in Animal Models

Animal models are indispensable for understanding the in vivo metabolic fate of compounds, providing insights into their absorption, distribution, metabolism, and excretion (ADME) in a whole-organism context.

Comparative Metabolic Fate in Mammalian Systems (e.g., Koalas)

The metabolism of plant-derived compounds can vary significantly across different mammalian species, often reflecting dietary specializations. For instance, the metabolism of phloroglucinols, which are major secondary metabolites in certain plants, has been a subject of interest. nih.gov While direct studies on the comparative metabolic fate of Phloroglucinol O-Methyl Glucuronide in various mammals, including specialized herbivores like koalas, are not available in the provided results, the general principles of comparative metabolism suggest that differences would exist. These differences can be attributed to variations in the expression and activity of metabolic enzymes, including UGTs, across species.

Microbial Contribution to Enterohepatic Recirculation and Deconjugation

Enterohepatic circulation is a process where compounds excreted in the bile are reabsorbed in the intestine and returned to the liver. nih.govwikipedia.org This process can significantly prolong the half-life of a drug or metabolite in the body. nih.govyoutube.com Glucuronide conjugates, such as Phloroglucinol O-Methyl Glucuronide, that are excreted into the intestine via the bile can be subject to the metabolic actions of the gut microbiota. youtube.comnih.gov

The intestinal microbiota possesses a wide range of enzymes, including β-glucuronidases (GUS), which can cleave the glucuronic acid moiety from glucuronide conjugates. nih.govnih.gov This deconjugation process regenerates the parent aglycone, which can then be reabsorbed into the systemic circulation, thus completing the enterohepatic circuit. youtube.comnih.govnih.gov The activity of microbial β-glucuronidases is a key factor in the enterohepatic circulation of many drugs and endogenous compounds. nih.govnih.gov

Impact of Gut Microbiota on Phloroglucinol O-Methyl Glucuronide Fate

The gut microbiota plays a pivotal, dual role in the lifecycle of phloroglucinol and its conjugated metabolites. The initial formation of phloroglucinol itself is a direct consequence of microbial action on dietary polyphenols. nih.govnih.gov For instance, compounds like phloretin (B1677691), found in apples, are hydrolyzed by bacterial enzymes, such as phloretin hydrolase, to release phloroglucinol. nih.gov The composition of an individual's gut microbiota is a key determinant of the abundance of phloroglucinol in the gut. nih.gov

Once phloroglucinol is absorbed and undergoes Phase II metabolism in the liver to form conjugates like Phloroglucinol O-Methyl Glucuronide, these conjugates can be excreted via the bile back into the intestinal lumen. Here, the gut microbiota's influence continues through the expression of β-glucuronidase enzymes. nih.gov These enzymes are capable of cleaving the glucuronic acid moiety from the glucuronide conjugate, a process known as deconjugation. nih.gov

This deconjugation effectively reverses the host's detoxification effort, releasing the O-methylated phloroglucinol back into the gut. This process can lead to the reabsorption of the metabolite, creating an enterohepatic recirculation loop. Such a cycle can prolong the systemic exposure to the methylated form of phloroglucinol. While direct studies on the deconjugation of Phloroglucinol O-Methyl Glucuronide are limited, the general activity of microbial β-glucuronidases on a wide array of glucuronidated compounds is well-documented. nih.gov The selective inhibition of these bacterial enzymes has been shown to alter the metabolic profiles of intestinal contents, highlighting their significant role in the fate of xenobiotic glucuronides.

Phase II Conjugation Intermediates and Products

Following absorption, phloroglucinol is subjected to Phase II metabolism, primarily in the liver. This involves conjugation reactions that increase the water solubility of the compound, facilitating its excretion. The principal pathways are glucuronidation and methylation, leading to the formation of various conjugated products.

Glucuronidation Position Isomerism and its Implications

Phloroglucinol (1,3,5-trihydroxybenzene) presents three hydroxyl groups that are potential sites for glucuronidation. wikipedia.org This structural feature allows for the formation of different positional isomers of phloroglucinol glucuronide. The specific hydroxyl group to which the glucuronic acid moiety is attached is determined by the regioselectivity of the UDP-glucuronosyltransferase (UGT) enzymes involved.

While direct studies detailing the specific UGT isoforms responsible for phloroglucinol glucuronidation and the resulting isomer distribution are not extensively available, research on other polyphenolic compounds with multiple hydroxyl groups, such as quercetin (B1663063), demonstrates the significance of glucuronidation position. nih.gov The position of the glucuronide can significantly impact the biological activity of the metabolite. For example, different quercetin glucuronide isomers exhibit varying inhibitory potencies against enzymes like xanthine (B1682287) oxidase. nih.gov

Similarly, for Phloroglucinol O-Methyl Glucuronide, the glucuronic acid could theoretically be attached to one of the remaining free hydroxyl groups. The exact positioning would influence the molecule's biochemical properties and its potential interactions with cellular targets. The formation of a specific isomer over another would depend on the substrate specificity of the active UGT enzymes.

Sequential Conjugation and Deconjugation Processes

The formation of Phloroglucinol O-Methyl Glucuronide is a result of sequential conjugation events. It is hypothesized that phloroglucinol first undergoes O-methylation, catalyzed by enzymes such as catechol-O-methyltransferase (COMT), followed by glucuronidation of one of the remaining hydroxyl groups.

This sequential metabolic process has been observed for other polyphenolic compounds. For instance, the tea catechin (B1668976) (-)-epigallocatechin (B1671488) gallate (EGCG) undergoes sequential methylation. researchgate.net Similarly, the flavonoid tricetin (B192553) can be sequentially methylated multiple times by a single O-methyltransferase. nih.gov In the case of daphnetin, metabolism involves glucuronidation, sulfonation, and methylation, leading to various conjugated and multi-conjugated products. nih.gov This evidence supports the likelihood of a similar sequential pathway for phloroglucinol.

The process begins with the methylation of one of phloroglucinol's hydroxyl groups. The resulting O-methylphloroglucinol then serves as a substrate for UGT enzymes, which attach a glucuronic acid molecule to one of the two remaining hydroxyl groups, yielding Phloroglucinol O-Methyl Glucuronide.

Table of Research Findings on Phloroglucinol Metabolism

| Finding | Organism/System | Implication for Phloroglucinol O-Methyl Glucuronide |

| Phloroglucinol is a key byproduct of gut microbial metabolism from dietary polyphenols. nih.govnih.gov | Human, Murine | The precursor for Phloroglucinol O-Methyl Glucuronide originates from gut microbiota activity. |

| An active microbiota is required to preserve the anti-inflammatory activity of phloroglucinol. nih.govnih.gov | Murine | The bioactivity of the parent compound is linked to the gut microbiome, which also influences the fate of its metabolites. |

| Gut microbial β-glucuronidases hydrolyze glucuronide conjugates, enabling reabsorption. nih.gov | General | Phloroglucinol O-Methyl Glucuronide is likely a substrate for these enzymes, leading to enterohepatic recirculation. |

| Polyphenols like EGCG and tricetin undergo sequential O-methylation. researchgate.netnih.gov | Rat Liver Cytosol, Wheat | Provides a model for the sequential formation of Phloroglucinol O-Methyl Glucuronide from phloroglucinol. |

| Glucuronidation position affects the biological activity of quercetin metabolites. nih.gov | In vitro | Suggests that the specific attachment point of the glucuronide on the O-methylphloroglucinol backbone is functionally important. |

Analytical Methodologies for Phloroglucinol O Methyl Glucuronide Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating Phloroglucinol (B13840) O-Methyl Glucuronide from complex sample mixtures, enabling its subsequent quantification and characterization. The choice of technique depends on the analytical objective, whether it is quantifying the intact conjugate or analyzing its core structure.

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the most widely used techniques for the analysis of phloroglucinol and its metabolites, including glucuronide conjugates. europeanreview.orgnih.gov These methods offer excellent resolution and sensitivity for quantifying water-soluble compounds directly from biological fluids.

Reverse-phase chromatography is the predominant mode of separation. In this approach, a non-polar stationary phase, most commonly a C18 column, is used with a polar mobile phase. nih.gov The separation is achieved by gradient elution, where the proportion of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase is gradually increased. asm.orgdovepress.com This allows for the efficient elution of compounds with varying polarities. The addition of a small percentage of acid, such as formic acid, to the mobile phase helps to improve peak shape and ionization efficiency for subsequent mass spectrometry detection. nih.gov

UPLC systems, which utilize columns with smaller particle sizes (<2 μm), provide significant advantages over traditional HPLC, including higher resolution, improved sensitivity, and much faster analysis times. dovepress.comfrontiersin.orgmdpi.com A typical UPLC-based method can separate and quantify phloroglucinol and its metabolites in under 6 minutes. dovepress.com

Table 1: Illustrative HPLC/UPLC Chromatographic Conditions for Phloroglucinol Analysis

| Parameter | Condition | Source(s) |

|---|---|---|

| Chromatography System | HPLC or UPLC | europeanreview.orgmdpi.com |

| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 3.5 µm; 50 x 2.1 mm, 1.7 µm) | nih.govdovepress.comnih.gov |

| Mobile Phase | A: Water with 0.02-0.2% Formic AcidB: Methanol (B129727) or Acetonitrile | nih.govdovepress.com |

| Elution Mode | Gradient | asm.orgdovepress.com |

| Flow Rate | 0.2 - 1.0 mL/min | nih.govscirp.org |

| Detection | UV (e.g., 220 nm, 265 nm) or Mass Spectrometry | ijrpns.comijsdr.org |

| Retention Time (Phloroglucinol) | ~2.8 - 4.9 min (Varies with exact method) | europeanreview.orgijrpns.com |

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. Phloroglucinol O-Methyl Glucuronide, being a polar and non-volatile molecule, cannot be directly analyzed by GC. However, GC is highly suitable for the analysis of its aglycone, phloroglucinol, following a chemical or enzymatic hydrolysis step to cleave the glucuronic acid moiety.

The procedure involves treating the sample to break the glucuronide bond, followed by extraction of the liberated phloroglucinol. Because phloroglucinol itself has limited volatility due to its polar hydroxyl groups, a derivatization step is necessary before GC analysis. nih.gov Silylation is a common derivatization technique where the active hydrogens of the hydroxyl groups are replaced with trimethylsilyl (B98337) (TMS) groups, rendering the molecule more volatile and thermally stable. nih.gov The resulting silylated phloroglucinol can then be readily separated and quantified by GC, often coupled with a mass spectrometer for definitive identification. nih.gov

Mass Spectrometry-Based Characterization and Identification

Mass Spectrometry (MS) is an indispensable tool in the study of metabolites, providing detailed structural information and highly sensitive quantification. When coupled with liquid chromatography, it becomes the gold standard for metabolite profiling.

The coupling of HPLC or UPLC with tandem mass spectrometry (MS/MS) offers unparalleled sensitivity and selectivity for quantifying Phloroglucinol O-Methyl Glucuronide in complex biological samples like plasma. europeanreview.orgnih.gov This technique allows for the direct measurement of the intact glucuronide, eliminating the need for hydrolysis. researchgate.net

Quantification is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. europeanreview.org In this mode, the instrument is set to selectively monitor a specific precursor-to-product ion transition. For Phloroglucinol O-Methyl Glucuronide, the precursor ion would be the deprotonated molecule [M-H]⁻ of the entire conjugate. This ion is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific, characteristic fragment ion (product ion) is monitored by the third quadrupole. This process provides exceptional specificity, as it filters out interferences from the sample matrix. europeanreview.orgnih.gov For instance, a common transition for the aglycone phloroglucinol is m/z 125.0 → 56.9. europeanreview.orgnih.gov For the glucuronide, a characteristic transition would involve the loss of the glucuronic acid moiety (a neutral loss of 176 Da).

Table 2: Representative LC-MS/MS Parameters for Quantification

| Parameter | Description | Source(s) |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | europeanreview.orgnih.gov |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | europeanreview.org |

| Precursor Ion [M-H]⁻ | m/z of Phloroglucinol O-Methyl Glucuronide | researchgate.net |

| Product Ion | Specific fragment ion (e.g., from loss of glucuronic acid or fragmentation of the aglycone) | researchgate.netmdpi.com |

| Example Aglycone Transition | Phloroglucinol: m/z 125.0 → 56.9 | europeanreview.orgnih.gov |

| Lower Limit of Quantification (LLOQ) | Can reach low ng/mL levels (e.g., ~2 ng/mL for phloroglucinol) | europeanreview.orgnih.gov |

For the unambiguous identification and structural confirmation of metabolites, High-Resolution Mass Spectrometry (HR-MS) is essential. mdpi.comresearchgate.net Instruments like Quadrupole-Time of Flight (QTOF) mass spectrometers can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically within 5 ppm). frontiersin.orgnih.gov

This capability allows for the determination of the elemental formula of the parent ion of Phloroglucinol O-Methyl Glucuronide and its fragments. nih.govnih.gov By comparing the experimentally measured accurate mass with the theoretical mass calculated for a proposed chemical formula, researchers can confidently identify the metabolite. nih.gov The combination of UPLC with QTOF-MS provides both chromatographic separation and high-resolution mass data, making it a powerful platform for metabolic profiling and the characterization of unknown compounds in complex mixtures, such as plant extracts or biological fluids. mdpi.comnih.gov

Ion trap mass spectrometers, including 3D ion traps and hybrid instruments like the triple quadrupole-linear ion trap (QqQ(LIT)), are particularly useful for elucidating the detailed fragmentation pathways of molecules. nih.govnih.gov These instruments can perform multiple stages of fragmentation (MSn), providing deep structural insights. nih.govescholarship.org

In an MSn experiment, a precursor ion is first isolated and fragmented (MS/MS). Then, a specific fragment ion from that first stage is itself isolated and fragmented (MS³), and this process can be repeated. nih.gov For Phloroglucinol O-Methyl Glucuronide, an MS/MS experiment would likely show the loss of the glucuronic acid group. A subsequent MS³ experiment on the remaining methylated phloroglucinol fragment ion would reveal its specific fragmentation pattern. By analyzing these sequential fragmentation steps, the precise structure of the original molecule, including the location of the methyl and glucuronide groups on the phloroglucinol ring, can be pieced together. nih.govnih.gov This detailed structural information is critical for distinguishing between different isomers. nih.gov

Compound Reference Table

| Compound Name |

|---|

| Phloroglucinol |

| Phloroglucinol O-Methyl Glucuronide |

| Acetonitrile |

| Methanol |

| Formic Acid |

| Paracetamol |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the non-destructive and detailed structural analysis of Phloroglucinol O-Methyl Glucuronide. Through the application of various NMR experiments, researchers can piece together the molecular puzzle, confirming the identity and connectivity of each atom within the conjugate.

The structural confirmation of Phloroglucinol O-Methyl Glucuronide is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H-NMR (Proton NMR): This technique provides information about the number of different types of protons in the molecule and their chemical environments. For Phloroglucinol O-Methyl Glucuronide, the ¹H-NMR spectrum would be expected to show signals corresponding to the aromatic protons of the phloroglucinol ring, the anomeric proton of the glucuronic acid moiety, other protons on the sugar ring, and the methyl group protons. The chemical shifts and coupling patterns of these protons are indicative of their positions within the molecule.

¹³C-NMR (Carbon-13 NMR): This method reveals the number of different carbon atoms in the molecule. The spectrum of Phloroglucinol O-Methyl Glucuronide would display signals for the carbons of the phloroglucinol ring, the glucuronic acid moiety (including the carboxyl carbon), and the methyl group. The chemical shifts of the carbon atoms, particularly the phenolic carbons, are sensitive to substitution, thus providing evidence of the glucuronidation site.

2D NMR Techniques: To unequivocally establish the structure, 2D NMR experiments are indispensable as they reveal correlations between different nuclei.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is instrumental in assigning the signals in the ¹H and ¹³C spectra to specific C-H units in the molecule.

TOCSY (Total Correlation Spectroscopy): This experiment shows correlations between all protons within a spin system. In the context of Phloroglucinol O-Methyl Glucuronide, it would be particularly useful for identifying all the protons belonging to the glucuronic acid ring system, starting from the anomeric proton.

The following table provides hypothetical ¹H and ¹³C NMR chemical shift data for Phloroglucinol O-Methyl Glucuronide, illustrating the expected signals based on the known values for phloroglucinol and glucuronic acid.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Phloroglucinol Moiety | ||

| H-2', H-6' | 6.1-6.3 | 95-97 |

| H-4' | 6.0-6.2 | 94-96 |

| C-1' | - | 158-160 |

| C-3', C-5' | - | 157-159 |

| Glucuronic Acid Moiety | ||

| H-1 | 4.8-5.2 | 100-104 |

| H-2 | 3.3-3.6 | 73-76 |

| H-3 | 3.4-3.7 | 75-78 |

| H-4 | 3.4-3.7 | 71-74 |

| H-5 | 3.6-3.9 | 76-79 |

| C-6 (COO-CH₃) | - | 170-173 |

| Methyl Group | ||

| -OCH₃ | 3.7-3.8 | 52-54 |

Note: The actual chemical shifts can vary depending on the solvent and other experimental conditions.

Enzymatic Hydrolysis for Aglycone Release and Identification

Enzymatic hydrolysis is a critical step in the analysis of Phloroglucinol O-Methyl Glucuronide, particularly for quantitative purposes and for confirming the identity of the aglycone (the non-sugar part of the molecule). This method utilizes enzymes to specifically cleave the glycosidic bond, releasing the phloroglucinol moiety.

The primary enzymes used for this purpose are β-glucuronidases . These enzymes exhibit high specificity for the β-glycosidic linkage present in many glucuronide conjugates. Research has shown that β-glucuronidases preferentially hydrolyze O-glucuronides over N-glucuronides. nih.gov

Common sources of β-glucuronidase for analytical applications include:

Helix pomatia (the Roman snail): This is a widely used source, and the preparation often contains both glucuronidase and sulfatase activity. fishersci.sesigmaaldrich.comsigmaaldrich.com

Escherichia coli: Recombinant β-glucuronidase from E. coli is also commercially available and offers high purity and activity. nih.govsigmaaldrich.com

Recombinant β-glucuronidases: Genetically engineered enzymes are available that can offer advantages such as higher specific activity and optimized performance under specific conditions. nih.govoup.com

The enzymatic hydrolysis reaction is typically carried out under optimized conditions to ensure complete cleavage of the glucuronide. Key parameters that are controlled include:

pH: The optimal pH for most β-glucuronidases is in the acidic to neutral range, typically between 5.0 and 7.0. nih.govsigmaaldrich.com

Temperature: The reaction is usually incubated at a temperature that ensures optimal enzyme activity, commonly 37°C. nih.govsigmaaldrich.com

Enzyme Concentration: A sufficient amount of the enzyme is added to the sample to ensure complete hydrolysis within a reasonable timeframe.

Incubation Time: The sample is incubated with the enzyme for a period ranging from 30 minutes to several hours to allow the hydrolysis reaction to go to completion. nih.govsigmaaldrich.com

Following enzymatic hydrolysis, the released phloroglucinol can be extracted and analyzed using various chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for definitive identification and quantification.

The table below summarizes common β-glucuronidase enzymes and their typical reaction conditions for the hydrolysis of O-glucuronides.

| Enzyme Source | Typical pH | Typical Temperature (°C) | Notes |

| Helix pomatia | 4.5 - 5.5 | 37 | Often contains sulfatase activity. sigmaaldrich.comsigmaaldrich.com |

| Escherichia coli | 6.5 - 7.5 | 37 | Highly specific for β-glucuronides. nih.govsigmaaldrich.com |

| Recombinant (e.g., IMCSzyme) | 6.8 | 37-55 | Can offer rapid hydrolysis times. nih.govoup.com |

Synthetic Methodologies for Research and Reference Materials

Chemical Synthesis Approaches for O-Methyl Glucuronides

The chemical synthesis of O-methyl glucuronides, including phloroglucinol (B13840) derivatives, presents a complex challenge. The process typically involves the coupling of a protected glucuronic acid donor with the aglycone, followed by deprotection steps.

A common strategy begins with commercially available D-glucurono-6,3-lactone, which is converted into an acyl-protected intermediate. psu.edu This intermediate, often a 1α-bromo sugar, is a popular choice for glucuronidation. psu.edu The Koenigs-Knorr reaction is a frequently employed method, where the bromo sugar is reacted with the phenolic aglycone in the presence of a promoter like a silver or mercury salt. psu.edumdpi.com However, this method can lead to byproducts, such as orthoesters. nih.gov

The choice of protecting groups for the glucuronic acid moiety is critical. Acyl groups, such as acetyl esters, are common and generally lead to the desired β-configuration due to neighboring group participation. psu.edu Ether protecting groups, like benzyl (B1604629) ethers, can also be used but may result in mixtures of α and β anomers. psu.edu The synthesis of the aglycone itself, phloroglucinol, can be achieved through various methods, including the reduction of 1,3,5-trinitrobenzene (B165232) followed by hydrolysis. google.com

Table 1: Key Intermediates in O-Glucuronide Chemical Synthesis

| Intermediate | Description | Role in Synthesis | Reference |

| D-glucurono-6,3-lactone | A commercially available starting material. | Precursor for creating protected glucuronic acid donors. | psu.edu |

| 1α-bromo-2,3,4-tri-O-acetyl-α-D-glucuronic acid methyl ester | An activated glucuronic acid donor. | Reacts with the aglycone in glycosylation reactions. | psu.edu |

| Protected Phloroglucinol | Phloroglucinol with hydroxyl groups masked. | Prevents unwanted side reactions during glycosylation. | anu.edu.au |

Challenges and Innovations in Synthetic Yields

Achieving high yields in the chemical synthesis of O-methyl glucuronides is often hampered by several factors. Glucuronates are generally poor glycosyl donors, and the reactivity of phenolic aglycones can be low. nih.gov Steric hindrance in the aglycone can also impede the reaction. psu.edu Furthermore, the formation of undesired anomers (α instead of the natural β configuration) and other byproducts can significantly reduce the yield of the target compound. psu.edunih.gov

To overcome these challenges, various innovative approaches have been developed. The use of trifluoroacetimidate donors has been shown to be effective for the glucuronidation of certain phenols. mdpi.com Another strategy involves the use of phase-transfer catalysis to improve reaction efficiency. Modifications to the Koenigs-Knorr reaction, such as using specific silver salts or controlling the reaction temperature, can also enhance yields and stereoselectivity. psu.edu Recent advancements have also explored the use of organometallic catalysts in a multi-well format to screen and optimize reaction conditions for producing O-glucuronides. tebubio.com

Enzymatic Synthesis of Phloroglucinol O-Methyl Glucuronides

Enzymatic methods offer a powerful alternative to chemical synthesis, often providing high regioselectivity and stereoselectivity under mild reaction conditions.

Utilization of UGT Enzymes for Regioselective Synthesis

Uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs) are a superfamily of enzymes that catalyze the transfer of glucuronic acid from uridine 5'-diphospho-glucuronic acid (UDPGA) to a substrate. nih.govphysiology.org These enzymes are central to the metabolism and detoxification of a wide array of compounds, including phenols like phloroglucinol. physiology.orgnih.gov Different UGT isoforms exhibit distinct substrate specificities and can be used for the regioselective synthesis of specific glucuronides. nih.govnih.gov For instance, UGT1A1, UGT1A6, and UGT1A9 are known to be involved in the glucuronidation of various phenolic compounds. nih.gov

The process involves incubating the aglycone (phloroglucinol) with a specific recombinant UGT enzyme and the co-substrate UDPGA. The enzyme then selectively transfers the glucuronic acid to a specific hydroxyl group on the phloroglucinol molecule. This approach can be highly efficient, with some enzymatic syntheses achieving quantitative yields. nih.gov

Table 2: Examples of UGT Enzymes Used in Glucuronide Synthesis

| UGT Isoform | Substrate Example | Key Feature | Reference |

| UGT1A1 | Diosmetin, Chrysoeriol | Major hepatic enzyme for flavonoid glucuronidation. | nih.gov |

| UGT1A9 | Propofol | High efficiency for certain phenolic compounds. | rsc.org |

| UGT706F8 | Silibinin | Demonstrates high regioselectivity. | nih.gov |

Microsomal Preparations for Producing Metabolite Standards

Microsomes, which are vesicle-like artifacts derived from the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, including UGTs. nih.gov Human liver microsomes (HLMs) are frequently used to produce metabolite standards in vitro. nih.govnih.gov By incubating phloroglucinol with HLMs in the presence of UDPGA, it is possible to generate its glucuronidated metabolites, including the O-methyl glucuronide derivative if the necessary methyltransferases are also present or if a methylated precursor is used. nih.govnih.gov

This method is particularly valuable for producing small quantities of authentic metabolites for identification and analytical standard purposes. nih.gov The metabolites produced can be identified using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov While this approach is effective for generating standards, scaling up for larger quantities can be challenging and may not be cost-effective. nih.gov

Isolation and Purification from Biological Sources

While less common for producing large quantities, the isolation of phloroglucinol O-methyl glucuronide from biological sources where it may be naturally present is a viable, albeit challenging, approach. Phloroglucinol and its derivatives are known to occur in various plants. anu.edu.aunih.gov If a plant species is identified that produces the O-methyl glucuronide derivative, the compound can be extracted from the plant material.

The process typically involves:

Extraction: The plant material is homogenized and extracted with a suitable solvent, such as methanol (B129727) or ethanol.

Fractionation: The crude extract is then partitioned between different solvents to separate compounds based on their polarity.

Chromatography: The resulting fractions are subjected to various chromatographic techniques, such as column chromatography (e.g., silica (B1680970) gel, Sephadex) and high-performance liquid chromatography (HPLC), to isolate the target compound. nih.gov

The structure of the isolated compound must then be rigorously confirmed using spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS). nih.gov This method is often labor-intensive and yields can be low, depending on the concentration of the compound in the source material.

Future Research Directions and Translational Perspectives

Elucidation of Additional Biosynthetic Pathways and Regulating Factors

While the fundamental biosynthetic pathway of phloroglucinol (B13840) from malonyl-CoA is understood, further research is needed to uncover alternative and potentially more efficient pathways. nih.gov The biosynthesis of phloroglucinol derivatives in microorganisms like Pseudomonas fluorescens involves a cluster of genes, including phlD, which encodes the enzyme for the conversion of malonyl-CoA to phloroglucinol. nih.gov Future investigations should focus on identifying and characterizing novel enzymes and regulatory genes from diverse organisms that could be harnessed for optimized production. nih.govresearchgate.net Understanding the regulatory networks that control the expression of these biosynthetic genes is crucial for developing strategies to enhance the yield of Phloroglucinol O-Methyl Glucuronide in microbial or plant-based production systems. nih.govmdpi.com This includes studying the influence of environmental cues and genetic factors on the activity of these pathways.

Comprehensive Mapping of Metabolic Fates Across Diverse Biological Systems

The metabolic journey of Phloroglucinol O-Methyl Glucuronide within different biological systems remains an area ripe for exploration. After administration, compounds like phloroglucinol undergo extensive metabolism, including glucuronidation, which significantly influences their bioavailability and biological activity. nih.gov Future studies should aim to create a detailed map of the metabolic transformations of Phloroglucinol O-Methyl Glucuronide in various organisms, from gut microbes to mammals. nih.gov This involves identifying all the metabolites formed, the enzymes responsible (such as UDP-glucuronosyltransferases), and the tissues where these transformations occur. nih.gov Such comprehensive metabolic profiling will provide a clearer understanding of the compound's pharmacokinetics and help in predicting its efficacy and potential interactions in different physiological and pathological states. researchgate.net

Advanced Mechanistic Studies on Specific Cellular and Molecular Targets

Recent studies have begun to shed light on the cellular and molecular targets of phloroglucinol and its derivatives, revealing their potential to modulate key signaling pathways. nih.gov For instance, phloroglucinol has been shown to protect retinal cells from oxidative stress by reducing the Bax/Bcl-2 ratio, inhibiting caspase-3 activation, and preserving mitochondrial function. researchgate.net Phloroglucinol meroterpenoids have been found to target metabolic pathways in cancer cells, with a significant portion localizing to the mitochondria. nih.gov Future research should employ advanced techniques like chemical proteomics and single-cell transcriptomics to precisely identify the direct binding partners and downstream signaling cascades affected by Phloroglucinol O-Methyl Glucuronide. nih.govnih.gov Elucidating these mechanisms at a molecular level is essential for understanding its therapeutic effects and for the rational design of more potent and selective derivatives.

Development of Novel Analytical Platforms for Enhanced Detection and Characterization

To support the expanding research on Phloroglucinol O-Methyl Glucuronide, there is a pressing need for more sensitive and sophisticated analytical methods. Current analytical techniques are often used for a range of phloroglucinol derivatives, but platforms specifically optimized for the detection and quantification of Phloroglucinol O-Methyl Glucuronide in complex biological matrices are required. nih.gov The development of novel analytical platforms, potentially integrating advanced separation techniques with high-resolution mass spectrometry, will be crucial. These platforms will enable more accurate pharmacokinetic studies, facilitate the identification of novel metabolites, and allow for the precise quantification of the compound in various tissues and biofluids.

Computational and In Silico Modeling for Predictive Activity and Metabolism

Computational and in silico approaches offer powerful tools to accelerate research on Phloroglucinol O-Methyl Glucuronide. researchgate.net Molecular docking simulations have already been used to understand the interaction of phloroglucinol derivatives with enzymes like β-glucuronidase. nih.gov Future studies can leverage these models to predict the binding affinity and activity of Phloroglucinol O-Methyl Glucuronide against a wide range of biological targets. nih.gov Physiologically based pharmacokinetic (PBPK) modeling can be employed to simulate its absorption, distribution, metabolism, and excretion (ADME) properties in different species, including humans. nih.govresearchgate.net These predictive models can help in prioritizing experimental studies, optimizing lead compounds, and anticipating potential metabolic pathways. nih.gov

Exploration of Structure-Activity Relationships for Targeted Research Applications

Understanding the relationship between the chemical structure of phloroglucinol derivatives and their biological activity is fundamental for designing new therapeutic agents. nih.govdrugdesign.org Studies on various phloroglucinol compounds have highlighted the importance of specific structural features, such as the number and type of substituents on the phloroglucinol ring, for their activity. nih.govnih.gov For Phloroglucinol O-Methyl Glucuronide, future research should systematically explore how modifications to the glucuronide moiety, the methyl group, and the phloroglucinol core impact its interaction with specific biological targets. drugdesign.org This can be achieved by synthesizing a library of analogs and evaluating their activity in relevant biological assays. researchgate.net The insights gained from these structure-activity relationship (SAR) studies will guide the development of derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties for targeted research applications. mdpi.com

Strategic Synthetic Methodologies for Accessing Diverse Conjugate Isomers

The development of efficient and versatile synthetic strategies is paramount for accessing a diverse range of Phloroglucinol O-Methyl Glucuronide isomers and related conjugates. anu.edu.au While methods for the synthesis of phloroglucinol and its acylated derivatives exist, the synthesis of specific glucuronide conjugates can be challenging. anu.edu.auresearchgate.net Future synthetic efforts should focus on developing regioselective and stereoselective methods for introducing the methyl and glucuronide groups at different positions of the phloroglucinol scaffold. mdpi.com This includes the exploration of novel protecting group strategies and glycosylation catalysts to control the outcome of the reactions. nih.govmdpi.com Access to a variety of isomers will be invaluable for comprehensively investigating their structure-activity relationships and metabolic fates. nih.govgoogle.com

Interdisciplinary Research Integrating Omics Technologies for Systemic Understanding

The future of research in this area lies in a multi-faceted strategy. This would involve untargeted metabolomic analyses to identify and quantify "Phloroglucinol O-Methyl Glucuronide" in various biological matrices under different physiological or pathological conditions. Such studies would provide crucial data on its formation, distribution, and excretion.

In parallel, transcriptomic and proteomic approaches can unravel the regulatory networks governing the expression of enzymes involved in its metabolism. For instance, investigating the expression of UDP-glucuronosyltransferases (UGTs) and catechol-O-methyltransferases (COMTs) in response to phloroglucinol exposure can pinpoint the key enzymatic players in the formation of "Phloroglucinol O-Methyl Glucuronide".

Furthermore, a systems biology approach, which integrates these omics datasets, will be instrumental in constructing predictive models of its metabolic fate and potential biological effects. This interdisciplinary strategy is essential to move beyond simple quantification and towards a holistic appreciation of the compound's role in health and disease. Recent studies on the parent compound, phloroglucinol, have demonstrated the power of such integrated approaches. For example, single-cell transcriptomic analysis has been used to reveal the long-lasting protective effects of phloroglucinol against inflammation by inducing lasting changes in hematopoietic stem and progenitor cells. nih.govnih.govtandfonline.com This highlights the potential to apply similar advanced omics techniques to understand the specific functions of its metabolites, including "Phloroglucinol O-Methyl Glucuronide".

Q & A

Basic: What analytical methods are recommended for structural characterization of Phloroglucinol O-Methyl Glucuronide?

Answer:

Phloroglucinol O-Methyl Glucuronide requires advanced mass spectrometry (MS) and nuclear magnetic resonance (NMR) techniques for precise structural elucidation. Electron Activated Dissociation (EAD) is particularly effective for localizing glucuronide conjugation sites, as it generates diagnostic fragments (e.g., distinguishing between positional isomers on aromatic rings) . For NMR, Bayesian analysis of -glucuronide enrichment can resolve site-specific hydrogen labeling, critical for tracking metabolic pathways .

Key Methodological Steps:

- Use EAD to differentiate labile glucuronide bonds and confirm conjugation sites (e.g., imidazole vs. phenolic rings) .

- Apply Bayesian Markov Chain Monte Carlo (MCMC) simulations to analyze -NMR data, reducing operator bias in interpreting gluconeogenesis/glycogenolysis ratios .

Advanced: How can researchers address contradictions in metabolic pathway data between in vitro and in vivo models?

Answer:

Discrepancies arise due to differences in microbial biotransformation (e.g., rumen microbiota) versus mammalian hepatic metabolism. For example:

- In ruminants , quercetin is metabolized by rumen microbes to phloroglucinol (PG), which is further converted to 3,5-dihydroxycyclohexan-1-one (3,5-DHDC) and undetectable in systemic circulation .

- In mammalian models , glucuronidation occurs primarily in the liver, producing conjugates like 4-MC sulfate and isorhamnetin glucuronide sulfate, which enter the bloodstream .

Methodological Recommendations:

- Use molecular networking to compare metabolite profiles across models .

- Validate findings with isotope tracing (e.g., ) to track hepatic vs. microbial contributions .

Basic: What are the stability considerations for Phloroglucinol O-Methyl Glucuronide in laboratory settings?

Answer:

Stability depends on storage conditions and matrix:

- Urinary glucuronides : Stable for ≥4 months at -20°C, unlike plasma glucose, which degrades within 1 month .

- Thermal decomposition : Avoid exposure to heat, as phloroglucinol derivatives release toxic gases (e.g., CO) upon degradation .

Handling Protocol:

- Store samples at -80°C for long-term preservation.

- Use inert gas purging during synthesis to prevent oxidation.

Advanced: What challenges exist in synthesizing positional isomers of glucuronidated metabolites?

Answer:

Positional isomers (e.g., 3-O- vs. 7-O-glucuronides) are difficult to synthesize due to:

- Regioselectivity : Plant-derived enzymes preferentially glucuronidate specific sites (e.g., anthocyanidins at 3-O-glucosyl, not glucuronyl positions) .

- Lack of commercial standards : Many phase II metabolites, including 3′-O-methyl quercetin 3-O-glucuronide, are unavailable, necessitating custom synthesis .

Methodological Solutions:

- Employ enzymatic synthesis with recombinant UDP-glucuronosyltransferases (UGTs) to target specific sites .

- Use NOE and HMBC NMR to confirm substitution patterns in novel derivatives .

Basic: How is Phloroglucinol O-Methyl Glucuronide classified in chemical databases?

Answer:

Its classification and physicochemical properties are as follows:

| Property | Value | Source |

|---|---|---|

| CAS Number | 50602-76-1 | |

| Molecular Weight | 302.24 g/mol | |

| Classification | Flavonoid O-glucuronide | |

| Stability (Urine, -20°C) | ≥4 months |

Advanced: What methodological gaps exist in quantifying gluconeogenesis using glucuronide tracers?

Answer:

Limitations include:

- Metabolic zonation : Hepatic pericentral (glucuronide synthesis) vs. periportal (glucose secretion) regions may yield divergent enrichment patterns .

- Tracer limitations : -glucuronide analysis excludes position 6 hydrogens, preventing resolution of phosphoenolpyruvate (PEP) vs. glycerol contributions .

Recommendations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.